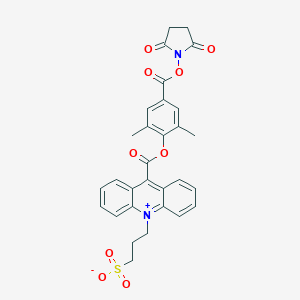

Nsp-dmae-nhs

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenoxy]carbonylacridin-10-ium-10-yl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O9S/c1-18-16-20(29(35)41-32-25(33)12-13-26(32)34)17-19(2)28(18)40-30(36)27-21-8-3-5-10-23(21)31(14-7-15-42(37,38)39)24-11-6-4-9-22(24)27/h3-6,8-11,16-17H,7,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYSIOJYGRABGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)[O-])C)C(=O)ON5C(=O)CCC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to NSP-DMAE-NHS Chemiluminescence for Researchers and Drug Development Professionals

An Overview of a Powerful Chemiluminescent Labeling Reagent

NSP-DMAE-NHS is a highly efficient acridinium (B8443388) ester-based chemiluminescent reagent widely employed in the fields of biomedical research and drug development for the sensitive detection of biomolecules. Its robust performance, characterized by a high quantum yield and rapid light emission, makes it an ideal choice for a variety of applications, including immunoassays, nucleic acid hybridization assays, and receptor binding studies. This guide provides a comprehensive overview of the core principles, experimental protocols, and performance characteristics of this compound.

Core Principles of this compound Chemiluminescence

This compound (N-succinimidyl-9-(2',6'-dimethyl-4'-phenoxycarbonyl)phenyl-10-sulfopropylacridinium-9-carboxylate) is an acridinium ester derivative featuring an N-hydroxysuccinimide (NHS) ester group. This functional group facilitates the covalent labeling of primary and secondary amines present in biomolecules such as proteins and nucleic acids.

The chemiluminescent reaction is triggered by the addition of an alkaline hydrogen peroxide solution. This initiates a cascade of chemical events culminating in the emission of light. A key feature of the acridinium ester chemiluminescence mechanism is the departure of the non-luminescent DMAE-NHS leaving group prior to the light-emitting step. This ensures that the structure of the leaving group does not quench the luminescence, thereby preserving a high quantum yield.[1] The reaction proceeds through an unstable dioxetanone intermediate, which decomposes to an electronically excited N-methylacridone. As the excited N-methylacridone returns to its ground state, it releases a photon of light with a maximum emission wavelength of 430 nm.[1]

Performance Characteristics

This compound offers several advantages over other chemiluminescent systems, such as those based on luminol. The chemiluminescence efficiency of acridinium esters is reported to be five times or more than that of luminol.[1][2] The light emission is rapid, with the maximum intensity reached within 0.4 seconds of initiation and a half-life of approximately 0.9 seconds.[1] This "flash" type of luminescence is particularly advantageous for automated, high-throughput screening applications.

| Parameter | Value/Characteristic | Source(s) |

| Chemiluminescence Mechanism | Direct, non-enzymatic | |

| Maximum Emission Wavelength | 430 nm | |

| Signal Kinetics | Flash-type, max intensity at ~0.4s, half-life of ~0.9s | |

| Relative Quantum Yield | ≥ 5 times that of luminol-based systems | |

| Detection Limit (Example) | Approx. 8 x 10⁻¹⁹ mol (labeled antibody) | |

| Detection Limit (Example) | < 1.2 ng/dL (aldosterone immunoassay) | |

| Purity (Typical) | ≥ 98% (HPLC) | |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in labeling and detection assays. Below are generalized protocols for the labeling of antibodies and nucleic acid probes.

Antibody Labeling with this compound

This protocol outlines the steps for the covalent conjugation of this compound to an antibody.

Materials:

-

Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer (e.g., 1 M sodium bicarbonate, pH 8.0-9.0)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris or glycine (B1666218) buffers), it must be dialyzed against PBS (pH 7.2-7.4).

-

pH Adjustment: Adjust the pH of the antibody solution to 8.0-9.0 using the Reaction Buffer.

-

This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Conjugation Reaction: Add the this compound stock solution to the antibody solution. A common starting molar ratio is 10:1 (this compound:antibody). The optimal ratio may need to be determined empirically (e.g., trying 5:1, 15:1, and 20:1).

-

Incubation: Gently mix the reaction mixture and incubate for 30-60 minutes at room temperature, protected from light.

-

Purification: Separate the labeled antibody from unreacted this compound using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).

-

Storage: Store the purified, labeled antibody at 4°C for short-term use or at -20°C for long-term storage.

Nucleic Acid Probe Labeling with this compound

This protocol describes the labeling of an amino-modified oligonucleotide with this compound.

Materials:

-

Amino-modified oligonucleotide

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

HEPES buffer (1 M, pH 8.0)

-

HPLC system for purification

Procedure:

-

Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in nuclease-free water.

-

This compound Stock Solution: Prepare a 25 mM solution of this compound in anhydrous DMSO immediately before use.

-

Labeling Reaction: In a microcentrifuge tube, combine the amino-modified oligonucleotide and the this compound stock solution in 1 M HEPES buffer (pH 8.0). A typical molar ratio of nucleic acid to this compound is 1:5.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Purification: Purify the labeled nucleic acid probe using reverse-phase HPLC to remove unreacted this compound and unlabeled oligonucleotides.

-

Quantification and Storage: Determine the concentration of the labeled probe and store it at -20°C or below.

Visualizing the Processes

To further elucidate the underlying mechanisms and workflows, the following diagrams are provided.

Applications in Drug Development and Research

The high sensitivity and versatility of this compound make it a valuable tool in various stages of drug development and biomedical research:

-

High-Throughput Screening (HTS): The rapid and intense light signal is well-suited for HTS of compound libraries to identify potential drug candidates that modulate protein-protein interactions or enzyme activity.

-

Immunoassays: Development of sensitive and specific immunoassays (e.g., ELISA, CLIA) for the quantification of biomarkers, therapeutic proteins, and anti-drug antibodies in biological matrices.

-

Nucleic Acid Detection: Creation of highly sensitive probes for the detection of specific DNA or RNA sequences in applications such as infectious disease diagnostics and gene expression analysis.

-

Receptor-Ligand Binding Assays: Labeling of ligands to study their interaction with receptors, enabling the characterization of binding affinity and kinetics.

Conclusion

This compound is a powerful chemiluminescent labeling reagent that offers high sensitivity, a rapid signal, and a straightforward reaction mechanism. Its favorable characteristics have led to its widespread adoption in a range of bioanalytical techniques critical to both fundamental research and the development of new therapeutics. By understanding the core principles and optimizing the experimental protocols, researchers can fully leverage the capabilities of this compound to achieve their detection and quantification goals.

References

NSP-DMAE-NHS: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of NSP-DMAE-NHS, a key reagent in modern chemiluminescence-based assays. This document details its physicochemical characteristics, provides established experimental protocols for its use in labeling biomolecules, and illustrates the underlying chemical processes.

Core Properties of this compound

This compound, with the IUPAC name 3-[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenoxy]carbonylacridin-10-ium-10-yl]propane-1-sulfonate, is a highly sensitive chemiluminescent label.[1] Its structure incorporates an acridinium (B8443388) ester core, responsible for light emission, an N-hydroxysuccinimide (NHS) ester group for covalent attachment to primary amines, and an N-sulfopropyl (NSP) group that enhances its hydrophilicity.[2][3]

The chemiluminescent reaction is triggered by hydrogen peroxide in an alkaline solution, leading to the emission of light at a wavelength of approximately 430 nm.[4] This reaction mechanism does not require enzymatic catalysts, which simplifies assay design and can lead to lower background signals compared to other chemiluminescent systems.[4]

Below is a summary of the key quantitative properties of this compound compiled from various sources.

| Property | Value | Reference(s) |

| CAS Number | 194357-64-7 | |

| Molecular Formula | C₃₀H₂₆N₂O₉S | |

| Molecular Weight | 590.60 g/mol | |

| Appearance | Yellow solid or powder | |

| Purity | ≥96% or ≥98% (HPLC) | |

| Solubility | Soluble in DMSO and DMF | |

| Storage Conditions | -20°C, sealed, away from moisture and light | |

| Chemiluminescence λmax | ~430 nm |

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general procedure for covalently labeling proteins with this compound. Optimization may be required depending on the specific protein.

Materials:

-

Protein of interest

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium phosphate (B84403) or sodium bicarbonate buffer, pH 8.0-8.5

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification column (e.g., gel filtration, dialysis)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution. The molar ratio of this compound to protein typically ranges from 5:1 to 20:1. This should be optimized for the specific protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light.

-

-

Quenching (Optional):

-

To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted this compound and byproducts by gel filtration, dialysis, or another suitable chromatographic method.

-

Nucleic Acid Labeling with this compound

This protocol describes the labeling of amino-modified nucleic acids.

Materials:

-

Amino-modified DNA or RNA

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M HEPES or sodium bicarbonate buffer, pH 8.0

-

HPLC system for purification

Procedure:

-

Nucleic Acid Preparation:

-

Dissolve the amino-modified nucleic acid in the reaction buffer.

-

-

This compound Stock Solution Preparation:

-

Prepare a 25 mM stock solution of this compound in anhydrous DMSO.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the nucleic acid solution to achieve a molar ratio of approximately 5:1 (this compound:nucleic acid).

-

Incubate the reaction at 37°C for 1 hour.

-

-

Purification:

-

Purify the labeled nucleic acid using reverse-phase HPLC to separate the labeled product from unreacted starting materials.

-

Chemiluminescence Detection

This is a general protocol for inducing and measuring the chemiluminescent signal from an this compound labeled biomolecule.

Materials:

-

This compound labeled biomolecule

-

Trigger Solution A: 0.1 N Nitric Acid with 0.5% Hydrogen Peroxide

-

Trigger Solution B: 0.25 N Sodium Hydroxide

-

Luminometer

Procedure:

-

Sample Preparation:

-

Prepare a dilution series of the this compound labeled biomolecule in an appropriate assay buffer.

-

-

Signal Initiation:

-

In the luminometer, inject Trigger Solution A followed by Trigger Solution B into the sample. The reaction is rapid, producing a flash of light.

-

-

Measurement:

-

Measure the light output (in Relative Light Units, RLU) immediately after the injection of the trigger solutions. The peak light emission occurs within seconds.

-

Visualizing Workflows and Mechanisms

To better illustrate the processes involved with this compound, the following diagrams have been generated using Graphviz.

References

- 1. This compound | C30H26N2O9S | CID 20608334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn0.scrvt.com [cdn0.scrvt.com]

- 3. Directly Sale Acridine Ester this compound 194357-64-7 From The Manufacturer Sensitive Reaction - Acridine Ester this compound, Directly Sale Acridine Ester this compound | Made-in-China.com [m.made-in-china.com]

- 4. N-Me-DMAE, NHS ester | AAT Bioquest [aatbio.com]

The Core Mechanism of Light Emission from NSP-DMAE-NHS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemiluminescent properties of NSP-DMAE-NHS (2',6'-Dimethylcarbonylphenyl-10-sulfopropylacridinium-9-carboxylate 4'-NHS Ester), a widely utilized label in sensitive detection assays. We will delve into the fundamental mechanism of its light emission, present key quantitative data, and provide detailed experimental protocols for its application.

Introduction to Acridinium (B8443388) Esters

Acridinium esters, such as this compound, are a class of chemical compounds renowned for their high quantum yield and utility as chemiluminescent labels.[1][2] They are integral to a variety of in vitro diagnostic (IVD) assays, including immunoassays and nucleic acid probe-based detection.[1][3] The key advantages of acridinium esters include their high sensitivity, rapid light emission, and excellent signal-to-noise ratios, as they do not require catalysts or enhancers for the light-emitting reaction.[4] The this compound variant incorporates an N-sulfopropyl group to enhance hydrophilicity and an N-hydroxysuccinimide (NHS) ester for efficient covalent labeling of biomolecules.

The Chemical Mechanism of Light Emission

The chemiluminescence of this compound is a multi-step process that culminates in the emission of a photon. The entire process is completed within seconds.

Step 1: Covalent Labeling

The this compound molecule is designed for the straightforward labeling of proteins, peptides, and nucleic acids. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amino groups (-NH2) present on these biomolecules under alkaline conditions, forming a stable amide bond.

Step 2: Triggering the Chemiluminescent Reaction

The light-emitting reaction is initiated by the introduction of an alkaline hydrogen peroxide (H₂O₂) solution. This triggers a chemical cascade that leads to the generation of light.

Step 3: Formation of a Dioxetanone Intermediate

In the alkaline environment, hydrogen peroxide ions attack the acridinium ring of the this compound conjugate. This reaction leads to the formation of a highly unstable four-membered ring intermediate called a dioxetanone.

Step 4: Decomposition and Photon Emission

The unstable dioxetanone intermediate rapidly decomposes, breaking down into carbon dioxide (CO₂) and an electronically excited N-methylacridone derivative. As the excited N-methylacridone returns to its stable ground state, it releases the excess energy in the form of a photon of light. The maximum wavelength of the emitted light is approximately 430 nm.

Quantitative Data

The following table summarizes the key quantitative parameters associated with this compound and its chemiluminescent reaction.

| Parameter | Value/Description | References |

| Chemical Formula | C₃₀H₂₆N₂O₉S | |

| Molecular Weight | 590.6 g/mol | |

| Appearance | Yellow solid or powder | |

| Purity | ≥98% | |

| Maximum Emission Wavelength | ~430 nm | |

| Storage Conditions | Room temperature, protected from light and moisture. For long-term storage, -20°C or -80°C is recommended. | |

| Solubility | Good water solubility due to the N-sulfopropyl group. | |

| Quantum Yield | High, with this compound exhibiting approximately 50% better quantum yield than the original DMAE acridinium ester. |

Experimental Protocols

General Protocol for Labeling Proteins with this compound

This protocol provides a general guideline for the covalent labeling of proteins with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein to be labeled (dissolved in 1X PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate solution or 1 M pH 9.0 Phosphate (B84403) Buffer

-

Desalting column (e.g., Sephadex G-25)

-

Labeling Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0-9.0)

Procedure:

-

Protein Preparation: Ensure the protein solution is free of any amine-containing buffers (like Tris or glycine) or ammonium (B1175870) salts by dialysis against 1X PBS. The recommended protein concentration is 2-10 mg/mL.

-

pH Adjustment: If the pH of the protein solution is below 8.0, adjust it to a range of 8.0-9.0 using the 1 M sodium bicarbonate solution or phosphate buffer.

-

This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

-

Conjugation Reaction: Add the this compound stock solution to the protein solution. A starting molar ratio of 10:1 (this compound:protein) is recommended. Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Storage: Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

General Protocol for a Chemiluminescence Immunoassay

This protocol outlines the general steps for a sandwich immunoassay using an this compound labeled detection antibody.

Materials:

-

Microplate coated with capture antibody

-

Sample containing the antigen of interest

-

This compound labeled detection antibody

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Buffer (e.g., PBS with 1% BSA)

-

Trigger Solution A: 0.1 M Nitric Acid with 0.5% Hydrogen Peroxide

-

Trigger Solution B: 0.25 M Sodium Hydroxide

-

Luminometer

Procedure:

-

Antigen Capture: Add the sample to the capture antibody-coated microplate wells and incubate for 1-2 hours at room temperature to allow the antigen to bind.

-

Washing: Wash the wells multiple times with Wash Buffer to remove unbound components.

-

Detection Antibody Incubation: Add the this compound labeled detection antibody (diluted in Assay Buffer) to the wells and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step to remove the unbound labeled antibody.

-

Chemiluminescence Measurement: Place the microplate in a luminometer. Program the instrument to inject Trigger Solution A followed immediately by Trigger Solution B into each well and measure the light output (Relative Light Units - RLU). The light emission is rapid and typically measured within 2 seconds.

Visualizations

Caption: The chemical pathway of this compound chemiluminescence.

Caption: A typical experimental workflow for a sandwich immunoassay.

References

- 1. The New Luminescence Code: How Acridinium Esters Revolutionize IVD Testing - Shenzhen Sekbio Co.,Ltd. [sekbio.com]

- 2. cdn0.scrvt.com [cdn0.scrvt.com]

- 3. Method of this compound labeled nucleic acids [yacooscience.com]

- 4. Acridine Ester Chemiluminescent Reagent this compound NSP-SA-NHS ME-DMAE-NHS [vacutaineradditives.com]

An In-depth Technical Guide to Nsp-dmae-nhs Based Assays

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Nsp-dmae-nhs in Chemiluminescent Assays

This compound, an acridinium (B8443388) ester, is a paramount chemiluminescent label extensively utilized in the development of highly sensitive immunoassays and nucleic acid hybridization assays.[1] Its application is central to advancements in clinical diagnostics and various research fields. The fundamental principle of this compound-based assays lies in its unique chemical structure, which facilitates a two-stage process: the covalent labeling of biomolecules and a subsequent light-emitting reaction.

The this compound molecule comprises three key functional components:

-

N-hydroxysuccinimide (NHS) ester: This highly reactive group enables the straightforward and efficient covalent attachment of the acridinium ester to primary amine groups (-NH2) present on biomolecules such as proteins (at the N-terminus and lysine (B10760008) residues) and amine-modified nucleic acids.[2] This reaction forms a stable amide bond, ensuring the label is securely conjugated to the target molecule.

-

Acridinium Ester Core: This is the chemiluminescent engine of the molecule. Upon exposure to an alkaline hydrogen peroxide solution, the acridinium ester undergoes a rapid oxidation reaction. This process involves the formation of an unstable dioxetanone intermediate, which then decomposes to an electronically excited N-methylacridone. As the excited N-methylacridone returns to its ground state, it releases energy in the form of a light flash, typically with a maximum emission wavelength of approximately 430 nm.[1]

-

N-sulfopropyl (NSP) and Dimethylphenyl (DMAE) groups: The N-sulfopropyl group enhances the hydrophilicity of the molecule, improving its solubility in aqueous buffers commonly used in biological assays.[3] The dimethylphenyl ester portion of the molecule contributes to the stability of the compound.

The primary advantages of the this compound system over other chemiluminescent methods, such as those based on luminol, include a higher quantum yield, faster light emission kinetics (flash-type), and a simpler reaction mechanism that does not require enzymatic enhancers.[1] These characteristics contribute to superior signal-to-noise ratios and enhanced sensitivity in a variety of assay formats.

Quantitative Performance Data

The selection of a chemiluminescent label is critical for achieving desired assay performance. The following tables summarize key quantitative data related to this compound and its comparison with other systems.

| Parameter | This compound | Luminol (enzyme-mediated) | Reference |

| Light Emission Type | Flash | Glow | |

| Time to Peak Emission | ~0.4 seconds | Minutes | |

| Signal Half-life | ~0.9 seconds | Minutes to hours | |

| Quantum Yield | High (reportedly up to 5 times or more than luminol) | Lower | |

| Catalyst/Enhancer Required | No | Yes (e.g., horseradish peroxidase) |

| Assay Parameter | This compound based CLIA | Luminol-based ELISA | Reference |

| Sensitivity | High (detection limits in the picomolar to attomolar range) | Moderate to High | |

| Signal-to-Noise Ratio | High | Moderate | |

| Assay Speed | Fast (typically < 30 minutes) | Slower (typically several hours) |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound based assays. Below are protocols for the labeling of proteins and nucleic acids.

Protocol 1: Labeling of Proteins (e.g., Antibodies)

This protocol outlines the general steps for conjugating this compound to a protein. Optimization may be required for specific proteins.

Materials:

-

This compound

-

Protein to be labeled (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., Sephadex G-25)

-

Storage buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL. This solution should be prepared fresh.

-

Protein Preparation: Adjust the concentration of the protein to 2-5 mg/mL in the labeling buffer. Ensure the buffer is free of primary amines (e.g., Tris).

-

Labeling Reaction: Add the this compound stock solution to the protein solution at a molar ratio of approximately 10:1 (this compound:protein). This ratio may need to be optimized.

-

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature in the dark.

-

Quenching: Add the quenching solution to the reaction mixture to stop the labeling reaction by consuming any unreacted this compound. Incubate for 15-30 minutes at room temperature.

-

Purification: Separate the labeled protein from unreacted this compound and quenching reagents using a desalting column (e.g., Sephadex G-25) equilibrated with the storage buffer.

-

Characterization and Storage: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the acridinium ester (at 370 nm). Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Labeling of Amine-Modified Nucleic Acids

This protocol provides a general procedure for labeling amine-modified oligonucleotides.

Materials:

-

This compound

-

Amine-modified oligonucleotide

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Nuclease-free water

-

Purification system (e.g., HPLC or gel filtration)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL.

-

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the labeling buffer to a suitable concentration (e.g., 100 µM).

-

Labeling Reaction: Add the this compound stock solution to the oligonucleotide solution at a molar excess (e.g., 20-fold).

-

Incubation: Mix the reaction and incubate for 2-4 hours at room temperature in the dark.

-

Purification: Purify the labeled oligonucleotide from unreacted this compound using a suitable method such as reverse-phase HPLC or gel filtration.

-

Quantification and Storage: Determine the concentration of the labeled oligonucleotide using UV-Vis spectrophotometry. Store the labeled oligonucleotide at -20°C.

Mandatory Visualizations

Signaling and Reaction Pathways

The following diagrams illustrate the key chemical reactions and workflows in this compound based assays.

Caption: The chemiluminescent reaction pathway of this compound.

Caption: Experimental workflow for protein labeling with this compound.

Caption: Logical relationship in a sandwich immunoassay using this compound.

References

Nsp-dmae-nhs (CAS 194357-64-7): A Comprehensive Technical Guide for Advanced Chemiluminescent Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nsp-dmae-nhs (CAS 194357-64-7), a highly sensitive acridinium (B8443388) ester used as a chemiluminescent labeling reagent. This document consolidates key chemical and physical properties, details its primary applications in biomedical research and diagnostics, and outlines a general protocol for its use in labeling biomolecules.

Core Chemical and Physical Properties

This compound, also known by its systematic IUPAC name 3-[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenoxy]carbonylacridin-10-ium-10-yl]propane-1-sulfonate, is a yellow powder.[1] It is a hydrophilic chemiluminescent acridinium ester containing an N-sulfopropyl group, which enhances its water solubility.[2][3][4] The presence of the N-hydroxysuccinimide (NHS) ester group allows for its efficient covalent conjugation to primary and secondary amines on biomolecules such as proteins, antibodies, and nucleic acids.

| Property | Value | Source(s) |

| CAS Number | 194357-64-7 | |

| Molecular Formula | C₃₀H₂₆N₂O₉S | |

| Molecular Weight | 590.60 g/mol | |

| Appearance | Yellow powder or solid | |

| Purity | ≥96%, ≥97%, ≥98% (as reported by various suppliers) | |

| Solubility | Soluble in DMSO and DMF | |

| Storage | Store at -20°C, sealed away from moisture and light. Can also be stored at 0-8°C. | |

| IUPAC Name | 3-[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenoxy]carbonylacridin-10-ium-10-yl]propane-1-sulfonate | |

| InChI Key | AAYSIOJYGRABGS-UHFFFAOYSA-N | |

| SMILES | CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=--INVALID-LINK--CCCS(=O)(=O)[O-])C)C(=O)ON5C(=O)CCC5=O |

Mechanism of Chemiluminescence

The chemiluminescent properties of this compound are triggered by an oxidative reaction in the presence of hydrogen peroxide under alkaline conditions. This reaction leads to the formation of an electronically excited N-methylacridone, which upon relaxation to its ground state, emits a flash of light. A key feature of this process is the separation of the non-luminescent parts of the molecule from the acridinium core before the light-emitting step, ensuring that the luminescence efficiency is not significantly affected by the conjugated biomolecule. The maximum absorption wavelength is 430 nm.

Applications in Research and Diagnostics

This compound is a versatile tool with broad applications in various scientific fields due to its high sensitivity and favorable reaction kinetics.

-

Immunoassays: It is extensively used as a label for antibodies and antigens in chemiluminescent immunoassays (CLIAs). These assays are employed for the sensitive detection of a wide range of analytes, from proteins and hormones to microbial antigens. Its use is noted in automated immunochemistry analyzers, such as the Siemens ADVIA Centaur systems.

-

Nucleic Acid Detection: this compound can be used to label DNA probes for hybridization assays. This allows for the sensitive detection of specific DNA or RNA sequences, which is critical in molecular diagnostics and genetic research.

-

Protein and Peptide Modification: The NHS ester functionality enables the covalent modification of proteins and peptides. Such modifications can be used to introduce a chemiluminescent tag for tracking and quantification.

-

Drug Delivery Systems: By modifying drug molecules, this compound can be utilized in the design of targeted drug delivery systems to enhance therapeutic efficacy and reduce side effects.

-

Surface Functionalization: This reagent can be used to functionalize the surface of biomaterials, for instance, to promote cell adhesion and growth.

Experimental Protocol: General Procedure for Labeling Proteins

The following is a generalized protocol for the covalent labeling of proteins with this compound. Optimal conditions, including the molar ratio of the reagent to the protein, buffer pH, and reaction time, should be determined empirically for each specific application.

Materials:

-

This compound

-

Protein to be labeled in a suitable buffer (e.g., phosphate (B84403), borate, or carbonate buffer, pH 7.5-8.5)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare Protein Solution: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

-

Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

-

Labeling Reaction: Add a calculated amount of the this compound solution to the protein solution. The molar ratio of this compound to protein can range from 5:1 to 20:1. Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

-

Quench Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification: Separate the labeled protein from unreacted this compound and other small molecules using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the acridinium ester (at 370 nm or 430 nm).

Safety Information

This compound is classified with the GHS07 pictogram and a "Warning" signal word. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinsing cautiously with water for several minutes (P305+351+338). If on skin, wash with plenty of soap and water (P302+352). For industrial use only.

This technical guide provides a summary of the available information on this compound (CAS 194357-64-7) for research and development purposes. For specific applications, further optimization of protocols is recommended. Always refer to the safety data sheet (SDS) before handling this chemical.

References

- 1. Solid this compound Powder / CAS NO194357-64-7 Medical Laboratory Reagents [vacutaineradditives.com]

- 2. 2',6'-DiMethylcarbonylphenyl-10-sulfopropylacridiniuM-9-carboxylate 4'-NHS Ester | 194357-64-7 [chemicalbook.com]

- 3. Cas 194357-64-7,this compound | lookchem [lookchem.com]

- 4. High Sensitivity this compound Direct Deal Has Fast Speed, Simple Equipment - High Sensitivity this compound and High Purity this compound Powder [deshengbio.en.made-in-china.com]

An In-Depth Technical Guide to Acridinium Ester Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of acridinium (B8443388) ester chemiluminescence, a cornerstone technology in modern high-sensitivity immunoassays and other analytical applications. This document details the core principles of the technology, from the underlying chemical mechanisms to practical experimental protocols. Quantitative data is presented in a clear, tabular format to facilitate comparison, and key processes are visualized through detailed diagrams to enhance understanding.

Core Principles of Acridinium Ester Chemiluminescence

Acridinium esters are a class of chemical compounds that exhibit chemiluminescence, the emission of light as a result of a chemical reaction.[1] This property makes them highly valuable as labels in a variety of bioanalytical assays, particularly immunoassays, where their high quantum yield and rapid light emission kinetics contribute to exceptional sensitivity and low background noise.[2][3]

The fundamental principle of acridinium ester chemiluminescence involves the oxidation of the acridinium moiety in an alkaline environment, typically triggered by hydrogen peroxide.[4][5] This reaction proceeds through a high-energy dioxetanone intermediate, which upon decomposition, releases energy in the form of a photon, resulting in a characteristic "flash" of light. The wavelength of the emitted light is typically around 430 nm.

The structure of the acridinium ester molecule, particularly the substituents on the acridinium ring and the phenyl ester group, significantly influences its chemiluminescent properties, including quantum yield, light emission kinetics ("flash" vs. "glow"), and stability.

The Chemiluminescence Reaction Pathway

The chemiluminescent reaction of acridinium esters is a multi-step process initiated by a change in pH and the presence of an oxidizing agent. The key steps are outlined below:

-

Nucleophilic Attack: In an alkaline solution, the hydroperoxide anion (HOO⁻), formed from hydrogen peroxide, acts as a nucleophile and attacks the electron-deficient carbon atom at the 9-position of the acridinium ring.

-

Formation of a Peroxyhemiacetal Intermediate: This initial reaction forms an unstable peroxyhemiacetal intermediate.

-

Intramolecular Cyclization: The intermediate undergoes intramolecular cyclization to form a highly strained, four-membered dioxetanone ring.

-

Decomposition and Light Emission: The unstable dioxetanone intermediate rapidly decomposes, releasing carbon dioxide and forming an electronically excited N-methylacridone. As the excited N-methylacridone returns to its ground state, it emits a photon of light.

Caption: The reaction pathway of acridinium ester chemiluminescence.

Quantitative Data on Acridinium Ester Performance

The performance of acridinium esters in analytical applications is dictated by several key quantitative parameters. The following tables summarize important data for various acridinium ester derivatives.

Table 1: Quantum Yields of Selected Acridinium Ester Derivatives

The quantum yield (ΦCL) is a measure of the efficiency of the chemiluminescent reaction, representing the fraction of reacting molecules that produce a photon.

| Acridinium Ester Derivative | Substituents | Relative Quantum Yield | Reference |

| Standard Acridinium Ester | Unsubstituted | 1.0 | |

| NSP-DMAE-HEG | Hexa(ethylene)glycol linker | ~1.5 | |

| NSP-2,7-(OMHEG)₂-DMAE | Methoxy and tri(ethylene)glycol groups | ~2.5 | |

| 4-Chlorophenyl Ester | 4-Chloro on phenyl group | High | |

| 2,7-Dimethoxy Acridinium Ester | 2,7-Dimethoxy on acridinium ring | Increased |

Note: Relative quantum yields are often compared to a standard acridinium ester.

Table 2: Kinetic Parameters of Acridinium Ester Decomposition

The stability of acridinium esters is crucial for their use in assays. The following kinetic parameters describe the decomposition of phenyl acridinium-9-carboxylate.

| Reaction | Rate Equation | Rate Constant |

| Pseudobase Formation | rate = k'₁[AE] + k''₁[AE][OH⁻]⁰·⁵ | k'₁ = 0.020 ± 0.006 s⁻¹k''₁ = 2.1 ± 0.8 (L/mol)⁻⁰·⁵ s⁻¹ |

| Irreversible Decomposition of Pseudobase | rate = k'₂[AE][OH⁻] | k'₂ = 20.1 ± 3.8 (L/mol·s) |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving acridinium esters: antibody labeling and a sandwich immunoassay.

Protocol for Covalent Labeling of Antibodies with Acridinium Ester-NHS

This protocol describes the labeling of an antibody with an N-hydroxysuccinimide (NHS) ester derivative of an acridinium ester.

Materials:

-

Antibody (1-5 mg/mL in a suitable buffer, e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)

-

Acridinium Ester-NHS (e.g., DMAE-NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5-9.5)

-

Quenching Solution (e.g., 10 mg/mL Lysine or 1 M Glycine)

-

Purification Column (e.g., Sephadex G-25)

-

Elution Buffer (e.g., 0.1 M PBS, pH 6.3, containing 0.1% BSA and 0.05% Sodium Azide)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the labeling buffer.

-

Acridinium Ester Stock Solution: Immediately before use, dissolve the Acridinium Ester-NHS in anhydrous DMSO to a concentration of 1 mg/mL.

-

Conjugation Reaction: Add a 10- to 80-fold molar excess of the dissolved acridinium ester to the antibody solution. Incubate the reaction mixture for 30 minutes to 1 hour at room temperature (or 37°C) with gentle stirring, protected from light.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration that is in large excess to the initial amount of acridinium ester. Incubate for 10-15 minutes at room temperature.

-

Purification: Separate the labeled antibody from unreacted acridinium ester and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the elution buffer.

-

Characterization and Storage: Collect the protein-containing fractions. Determine the protein concentration (e.g., by absorbance at 280 nm) and the labeling efficiency. Store the labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol for a Sandwich Chemiluminescent Immunoassay (CLIA)

This protocol outlines a typical sandwich immunoassay format for the detection of an antigen using an acridinium ester-labeled detection antibody.

Materials:

-

Microplate or magnetic beads coated with a capture antibody

-

Sample or standards containing the analyte

-

Acridinium ester-labeled detection antibody

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Buffer (e.g., PBS with 1% BSA)

-

Trigger Solution A (e.g., 0.1 M HNO₃ and 0.5% H₂O₂)

-

Trigger Solution B (e.g., 0.25 M NaOH)

-

Luminometer

Procedure:

-

Antigen Capture: Add 100 µL of the sample or standard to each well of the microplate coated with the capture antibody. Incubate for 1-2 hours at 37°C.

-

Washing: Aspirate the contents of the wells and wash three times with Wash Buffer.

-

Detection Antibody Binding: Add 100 µL of the acridinium ester-labeled detection antibody, diluted in Assay Buffer, to each well. Incubate for 1 hour at 37°C.

-

Final Washing: Aspirate the detection antibody solution and wash the wells five times with Wash Buffer to remove any unbound labeled antibody.

-

Chemiluminescence Measurement: Place the microplate in a luminometer. Inject Trigger Solution A followed immediately by Trigger Solution B into each well. Measure the light emission in Relative Light Units (RLU) for 1-5 seconds.

-

Data Analysis: Construct a standard curve by plotting the RLU values of the standards against their known concentrations. Determine the concentration of the analyte in the samples by interpolating their RLU values on the standard curve.

Visualizing Key Concepts in Acridinium Ester Technology

Experimental Workflow for a Sandwich CLIA

The following diagram illustrates the sequential steps of a typical sandwich chemiluminescent immunoassay.

Caption: A typical workflow for a sandwich chemiluminescent immunoassay.

Structure-Activity Relationships of Acridinium Esters

The chemical structure of an acridinium ester has a profound impact on its performance characteristics. This diagram illustrates the key relationships between structural modifications and functional outcomes.

Caption: Structure-activity relationships of acridinium esters.

Conclusion

Acridinium ester chemiluminescence technology offers a powerful and versatile platform for the development of highly sensitive and rapid analytical assays. A thorough understanding of the underlying chemical principles, coupled with optimized experimental protocols, is essential for harnessing the full potential of this technology. The information and protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals seeking to implement or advance their use of acridinium ester-based detection methods. As research continues, the development of novel acridinium ester derivatives with enhanced properties promises to further expand the capabilities and applications of this important analytical tool.

References

- 1. The Role of Acridinium Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of an Acridinium Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN114778816A - Acridinium ester labeling compound and preparation method thereof - Google Patents [patents.google.com]

Nsp-dmae-nhs: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of Nsp-dmae-nhs (2',6'-Dimethylcarbonylphenyl-10-sulfopropylacridinium-9-carboxylate 4'-NHS Ester), a widely utilized acridinium (B8443388) ester for chemiluminescence-based detection in research and clinical diagnostics. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for critical data and experimental procedures.

Core Properties of this compound

This compound is a chemiluminescent labeling reagent that covalently conjugates to primary amines on proteins, peptides, and other biomolecules via its N-Hydroxysuccinimide (NHS) ester functional group. The resulting labeled molecules emit light upon reaction with hydrogen peroxide under alkaline conditions, enabling highly sensitive detection in immunoassays and other applications.

Solubility Data

| Solvent | Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (16.93 mM) | Ultrasonic and warming to 60°C may be required.[4] |

| Water | Soluble | No quantitative data available.[1] |

Note: The hygroscopic nature of DMSO can significantly impact the solubility of this compound; it is recommended to use newly opened DMSO for the preparation of stock solutions.

Stability Data

The stability of this compound and its conjugates is paramount for reproducible and reliable experimental results. Acridinium esters are susceptible to hydrolysis, a non-luminescent degradation pathway that is accelerated by increased temperature and alkaline pH.

Solid Form

When stored as a solid yellow powder, this compound should be protected from light and moisture. Recommended storage temperatures from various suppliers are summarized below.

| Storage Temperature | Purity |

| 0-8 °C | 97.00% |

| -20 °C | ≥96% |

Stock Solutions

The stability of this compound in solution is dependent on the solvent and storage conditions.

| Solvent | Storage Temperature | Storage Period | Notes |

| DMSO or DMF | -80°C | 6 months | Sealed storage, away from moisture and light. |

| DMSO or DMF | -20°C | 1 month | Sealed storage, away from moisture and light. |

For long-term stability of acridinium ester conjugates, maintaining a low pH is crucial. One study indicated that a pH of 3.0 is necessary for the long-term stability of a similar acridinium ester reagent.

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility

This protocol is adapted from general procedures for determining the solubility of test chemicals.

1. Preparation of Stock Solution: a. Weigh a precise amount of this compound powder. b. Add a small, measured volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to create a high-concentration stock solution (e.g., 10 mg/mL).

2. Solubilization: a. Vortex the solution vigorously for 1-2 minutes at room temperature. b. If the compound is not fully dissolved, sonicate the solution in a water bath for up to 5 minutes. c. If solubility is still not achieved, the solution can be warmed to 37°C for up to 60 minutes.

3. Serial Dilution and Observation: a. If the initial high-concentration stock does not fully dissolve, perform a serial 10-fold dilution with the same aqueous buffer. b. After each dilution, repeat the solubilization steps (vortexing, sonication if necessary). c. Visually inspect each dilution for any particulate matter against a dark background. The highest concentration that shows no visible particles is considered the approximate solubility.

4. Quantitative Measurement (Optional): a. For a more precise determination, centrifuge the supersaturated solutions at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved solid. b. Carefully collect the supernatant and measure its absorbance at the maximum absorption wavelength of this compound (around 430 nm). c. Calculate the concentration using a standard curve prepared from a known soluble stock (e.g., in DMSO).

Protocol for Assessing Stability in Aqueous Solution

This protocol outlines a method to evaluate the rate of hydrolysis of this compound under specific buffer and temperature conditions.

1. Reagent Preparation: a. Prepare the desired aqueous buffer at a specific pH (e.g., pH 7.4, pH 8.5, pH 9.0). b. Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO.

2. Incubation: a. Dilute the this compound stock solution into the prepared aqueous buffer to a final working concentration. b. Incubate the solution at a constant temperature (e.g., 4°C, 25°C, 37°C).

3. Time-Point Sampling: a. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution. b. Immediately perform a chemiluminescence measurement.

4. Chemiluminescence Measurement: a. To the aliquot, add a trigger solution containing hydrogen peroxide in an alkaline buffer. b. Measure the light emission (Relative Light Units, RLU) using a luminometer.

5. Data Analysis: a. Plot the RLU values against the incubation time. b. The decrease in RLU over time is indicative of the hydrolysis and degradation of the this compound. The half-life of the compound under the tested conditions can be calculated from this data.

Visualizations

Chemiluminescence Reaction Pathway of this compound

The following diagram illustrates the chemical reaction that leads to light emission from this compound.

Caption: Chemiluminescence reaction of this compound.

General Experimental Workflow for a Chemiluminescent Immunoassay

This diagram outlines the typical steps involved in using this compound-labeled antibodies in a sandwich immunoassay format.

Caption: Sandwich immunoassay workflow using this compound.

References

- 1. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. High stability and high efficiency chemiluminescent acridinium compounds obtained from 9-acridine carboxylic esters of hydroxamic and sulphohydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

The Strategic Advantage of Nsp-dmae-nhs in Modern Immunoassays: A Technical Guide

For Immediate Release

A deep dive into the chemiluminescent properties and practical applications of Nsp-dmae-nhs, this technical guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to enhance the sensitivity and reliability of their immunoassays.

In the landscape of immunoassay development, the pursuit of higher sensitivity, lower detection limits, and improved signal-to-noise ratios is perpetual. Among the various signaling technologies, chemiluminescence has emerged as a frontrunner, and within this domain, acridinium (B8443388) esters have carved out a significant niche. This guide focuses on a particularly advantageous acridinium ester, this compound, elucidating its core benefits and providing practical insights for its implementation.

The this compound Advantage: Superior Performance Characteristics

This compound (2',6'-Dimethylcarbonylphenyl-10-sulfopropylacridinium-9-carboxylate 4'-NHS Ester) is a chemiluminescent label that offers a multitude of advantages over traditional signaling molecules like luminol (B1675438).[1][2] Its unique chemical structure contributes to a cascade of benefits that directly translate to more robust and sensitive immunoassays.

Key Advantages:

-

High Quantum Yield and Signal Intensity: this compound exhibits high luminous efficiency, producing a strong light signal upon reaction.[1][3] The light emission is rapid and concentrated, a characteristic often referred to as "flash" luminescence.[1] The peak intensity is typically reached within 0.4 seconds, with a short half-life of approximately 0.9 seconds. This intense and brief signal is significantly greater than that produced by luminol systems, often by a factor of five or more.

-

Low Background and High Signal-to-Noise Ratio: The chemiluminescent reaction of this compound is direct and does not require enzymatic catalysis or enhancers, which are often sources of background noise in other systems like those using luminol. This simplified reaction mechanism leads to a lower background signal and consequently, a superior signal-to-noise ratio.

-

Enhanced Hydrophilicity and Reduced Non-Specific Binding: The inclusion of the N-sulfopropyl (NSP) group in the acridinium ring structure increases the hydrophilicity of the molecule. This enhanced water solubility leads to lower non-specific binding of the labeled conjugate to solid phases, further improving the signal-to-noise ratio and assay sensitivity.

-

Stable and Efficient Conjugation: The N-hydroxysuccinimide (NHS) ester group facilitates the covalent attachment of the this compound label to primary amines on proteins, such as antibodies, under mild conditions. Due to its relatively small molecular weight, this compound has minimal impact on the conformation and immunoreactivity of the labeled antibody. The resulting conjugates are highly stable.

-

Minimal Interference from Labeled Molecules: A crucial feature of the acridinium ester chemiluminescence mechanism is the cleavage of the non-luminescent phenolic ester portion from the acridinium ring before light emission. This means that the structure of the molecule to which the label is attached has little to no effect on the luminous efficiency.

Quantitative Performance: this compound vs. Luminol

The theoretical advantages of this compound are borne out in empirical studies. A notable example is the detection of chloramphenicol (B1208) (CAP) in milk samples, where a competitive chemiluminescent immunoassay (CLIA) employing this compound was directly compared to a luminol-based assay.

| Performance Metric | This compound based CLIA | Luminol based CLIA | Fold Improvement |

| Limit of Detection (LOD) | 0.008 ng/mL | 4 ng/mL | 500x |

| 50% Inhibition Concentration (IC50) | 0.03 ng/mL | 30 ng/mL | 1000x |

| Linear Range | Wider | Narrower | - |

Data summarized from a study on Chloramphenicol detection.

These results starkly illustrate the superior sensitivity of the this compound system, with a 500-fold lower limit of detection and a 1000-fold improvement in the IC50 value, indicating a significantly more sensitive assay.

The Underlying Chemistry: The Chemiluminescence Signaling Pathway

The light-generating reaction of this compound is a rapid, non-enzymatic process that occurs under alkaline conditions in the presence of hydrogen peroxide.

Under alkaline conditions, hydrogen peroxide attacks the acridinium ester, leading to the formation of an unstable dioxetanone intermediate. This intermediate rapidly decomposes, releasing the phenolic ester group and forming an electronically excited N-methylacridone molecule. As the excited N-methylacridone returns to its ground state, it emits a photon of light at approximately 430 nm.

Experimental Protocols: Harnessing the Power of this compound

The following sections provide detailed methodologies for antibody labeling and the implementation of this compound in both sandwich and competitive immunoassay formats.

Antibody Labeling with this compound

This protocol outlines the covalent attachment of this compound to an antibody.

Materials:

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS), at a concentration of 2-10 mg/mL.

-

This compound.

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Labeling Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 8.0-8.5).

-

Purification column (e.g., Sephadex G-25).

-

Elution Buffer (e.g., 0.1 M PBS, pH 7.2-7.4).

Procedure:

-

Antibody Preparation: Dialyze the antibody against the Labeling Buffer to remove any amine-containing preservatives (e.g., sodium azide) and to adjust the pH. Adjust the antibody concentration to 2-10 mg/mL.

-

This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1-10 mg/mL.

-

Conjugation Reaction: Add a calculated amount of the this compound stock solution to the antibody solution. A molar ratio of this compound to antibody of 10:1 to 20:1 is a common starting point, but this should be optimized for each specific antibody. Gently mix and incubate for 1-2 hours at room temperature in the dark.

-

Purification: Separate the labeled antibody from the unreacted this compound using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the Elution Buffer.

-

Characterization and Storage: Collect the protein-containing fractions and determine the concentration of the labeled antibody and the labeling efficiency. Store the labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Sandwich Immunoassay Workflow

This workflow is suitable for the detection of larger analytes with multiple epitopes.

Procedure:

-

Coating: Immobilize a capture antibody specific to the analyte onto a solid phase (e.g., microplate wells or magnetic beads).

-

Blocking: Block any remaining non-specific binding sites on the solid phase with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Sample Incubation: Add the sample containing the analyte and incubate to allow the analyte to bind to the capture antibody.

-

Detection Antibody Incubation: After washing, add the this compound labeled detection antibody, which recognizes a different epitope on the analyte. Incubate to form the "sandwich" complex.

-

Washing: Thoroughly wash the solid phase to remove any unbound labeled antibody.

-

Signal Generation: Initiate the chemiluminescent reaction by adding a trigger solution (e.g., an alkaline hydrogen peroxide solution).

-

Detection: Immediately measure the light emission using a luminometer. The light intensity is directly proportional to the amount of analyte in the sample.

Competitive Immunoassay Workflow

This format is ideal for the detection of small molecules with a single epitope.

Procedure:

-

Coating: Immobilize a limited amount of capture antibody onto a solid phase.

-

Competitive Reaction: Add the sample containing the unknown amount of analyte along with a fixed amount of this compound labeled analyte (the tracer). The free analyte in the sample and the labeled analyte will compete for binding to the immobilized antibody.

-

Incubation and Washing: After incubation, wash the solid phase to remove all unbound components.

-

Signal Generation and Detection: Add the trigger solution and measure the light emission. The intensity of the light signal is inversely proportional to the concentration of the analyte in the sample.

Conclusion

This compound stands out as a premier chemiluminescent label for high-performance immunoassays. Its inherent advantages of high signal intensity, low background, rapid kinetics, and stable conjugation chemistry empower researchers to develop assays with exceptional sensitivity and a wide dynamic range. For scientists and drug development professionals aiming to push the boundaries of detection and quantification, the adoption of this compound represents a strategic step towards achieving more reliable and informative results.

References

Nsp-dmae-nhs for Sensitive Detection of Biomolecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biological research and drug development, the sensitive and accurate detection of biomolecules is paramount. Chemiluminescence-based assays have emerged as a powerful tool, offering significant advantages over traditional colorimetric and fluorescent methods. Among the various chemiluminescent reagents, Nsp-dmae-nhs (N-succinimidyl-4-(N,N-dimethylamino)phenyl-1-yl-acridinium-9-carboxylate) has garnered considerable attention for its exceptional performance characteristics. This acridinium (B8443388) ester-based label enables the development of highly sensitive and robust assays for a wide range of biomolecules, including proteins, nucleic acids, and haptens.

This technical guide provides a comprehensive overview of this compound, including its core principles, quantitative performance data, detailed experimental protocols, and applications in the study of signaling pathways.

Core Principles of this compound Chemiluminescence

This compound is a chemiluminescent molecule that emits light through a chemical reaction, a process that does not require enzymatic catalysis.[1] The molecule consists of two key functional components: the acridinium ester core responsible for light emission and the N-hydroxysuccinimide (NHS) ester group that allows for covalent conjugation to primary amines on biomolecules.[2]

The chemiluminescent reaction is triggered by the addition of an alkaline hydrogen peroxide solution. This initiates a rapid oxidation of the acridinium ester, leading to the formation of an unstable, high-energy dioxetanone intermediate. The subsequent decomposition of this intermediate results in the release of energy in the form of a photon, producing a characteristic "flash" of light.[1] This entire process is completed within seconds, enabling rapid and high-throughput measurements.[3] A key advantage of this direct chemiluminescence mechanism is the low background signal, which contributes to the high signal-to-noise ratio and exceptional sensitivity of this compound-based assays.[3]

Quantitative Performance Data

The high quantum yield and favorable reaction kinetics of this compound translate into outstanding sensitivity for the detection of a variety of biomolecules. The following tables summarize the reported limits of detection (LOD) for several analytes using this compound-based chemiluminescent immunoassays (CLIA) and nucleic acid assays.

Table 1: Detection Limits of Various Analytes using this compound-based Assays

| Analyte | Assay Type | Limit of Detection (LOD) | Reference |

| Aflatoxin B1 | Immunoassay | 0.001 ng/mL | |

| Chloramphenicol | Immunoassay | 0.001 ng/mL | |

| Chloramphenicol | Immunoassay | 0.006 ng/mL | |

| p53 Tumor Suppressor Gene | DNA Assay | 0.001 ng/mL (0.16 pM) | |

| Cardiotrophin-1 | Immunoassay | 1.0 pg/mL | |

| α-Fetoprotein | Immunoassay | 8 x 10-19 mol |

Table 2: Qualitative Comparison of this compound with Other Common Detection Methods

| Feature | This compound (Acridinium Ester) | Horseradish Peroxidase (HRP) - Chemiluminescence | Enzyme-Linked Immunosorbent Assay (ELISA) - Colorimetric |

| Signal Generation | Direct Chemiluminescence ("Flash") | Enzymatic Chemiluminescence ("Glow") | Enzymatic Color Development |

| Sensitivity | Very High | High | Moderate |

| Speed | Very Fast (seconds) | Slower (minutes to hours) | Slowest (hours) |

| Background Signal | Very Low | Low to Moderate | Moderate |

| Catalyst Required | No | Yes (Enzyme) | Yes (Enzyme) |

| Workflow Simplicity | Simpler | More Complex | Most Complex |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including the labeling of proteins and nucleic acids, and the execution of a chemiluminescent immunoassay.

Protocol 1: Labeling of Proteins (e.g., Antibodies) with this compound

This protocol outlines the steps for covalently conjugating this compound to a protein containing primary amines.

Materials:

-

Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

-

Purification column (e.g., Sephadex G-25)

-

Elution Buffer (e.g., PBS with 0.1% BSA)

Procedure:

-

Protein Preparation:

-

Ensure the protein is at a concentration of 2-10 mg/mL in a buffer free of primary amines (e.g., Tris) or sodium azide.

-

If necessary, dialyze the protein against the labeling buffer.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1 mg/mL.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution at a molar ratio of approximately 10:1 (label:protein). The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Purification of the Labeled Protein:

-

Separate the this compound-labeled protein from unreacted label using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Equilibrate the column with the elution buffer.

-

Apply the reaction mixture to the column and collect the fractions containing the labeled protein.

-

Monitor the protein concentration in the fractions (e.g., by measuring absorbance at 280 nm).

-

-

Storage:

-

Store the purified labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

-

Protocol 2: Labeling of Nucleic Acid Probes with this compound

This protocol describes a method for labeling nucleic acid probes with this compound.

Materials:

-

Nucleic acid probe with a primary amine modification

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

HEPES buffer (1 M, pH 8.0)

-

HPLC system for purification

Procedure:

-

This compound Solution Preparation:

-

Dissolve this compound in DMSO to a concentration of 25 mM.

-

-

Labeling Reaction:

-

In a reaction vessel, combine the nucleic acid probe and the this compound solution in 1 M HEPES buffer (pH 8.0) at a molar ratio of 1:5 (probe:label).

-

Incubate the reaction at 37°C for 1 hour.

-

-

Purification:

-

Purify the labeled nucleic acid probe using High-Performance Liquid Chromatography (HPLC) to remove unreacted this compound and other impurities.

-

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a conceptual signaling pathway where this compound-based detection can be applied.

Applications in Signaling Pathway Analysis

The exceptional sensitivity of this compound-based assays makes them particularly well-suited for the quantitative analysis of low-abundance proteins involved in cellular signaling pathways. This includes the detection of cytokines, growth factors, and their receptors, as well as the measurement of post-translational modifications such as phosphorylation, which are critical events in signal transduction.

For instance, a chemiluminescent immunoassay utilizing this compound can be developed to quantify the levels of a specific phosphorylated signaling protein in cell lysates following stimulation with a growth factor. By comparing the chemiluminescent signal from treated and untreated cells, researchers can gain insights into the activation state of the signaling pathway. The high sensitivity of this approach allows for the use of smaller sample volumes and the detection of subtle changes in protein phosphorylation that may be missed by less sensitive methods.

Conclusion

This compound stands out as a premier chemiluminescent label for the sensitive detection of biomolecules. Its direct, non-enzymatic light emission mechanism provides a rapid, robust, and highly sensitive platform for a wide range of applications in research, diagnostics, and drug development. The ability to quantify low-abundance biomolecules with high precision makes this compound an invaluable tool for dissecting complex biological processes, including cellular signaling pathways. The detailed protocols and comparative data presented in this guide are intended to empower researchers to harness the full potential of this advanced detection technology in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for NSP-DMAE-NHS Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins with the chemiluminescent compound NSP-DMAE-NHS ester. This process is crucial for the development of sensitive detection methods in various applications, including immunoassays.[1]

N-hydroxysuccinimide (NHS) esters are widely utilized for their ability to efficiently label proteins by reacting with primary amino groups, such as the side chain of lysine (B10760008) residues and the N-terminus of the polypeptide chain, to form stable amide bonds.[2][3][4] The this compound ester is an acridinium-based compound that, once conjugated to a protein, generates a chemiluminescent signal in the presence of hydrogen peroxide under alkaline conditions.[1] This property makes it a valuable tool for highly sensitive analytical assays.

The success of the labeling reaction is critically dependent on several factors, most notably the pH of the reaction buffer. A pH range of 8.0 to 9.0 is optimal for the reaction, as a lower pH will result in the protonation of the amino groups, rendering them unreactive. Conversely, a pH higher than optimal can lead to rapid hydrolysis of the NHS ester, reducing the labeling efficiency.

Experimental Protocols

Materials and Reagents

-

Protein to be labeled (e.g., antibody)

-

This compound ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 1 M Sodium Carbonate or 1 M Phosphate Buffer (pH 8.5 - 9.0)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4

Protocol for Protein Labeling with this compound

This protocol is a general guideline and may require optimization for specific proteins and desired degrees of labeling.

1. Preparation of Protein Solution:

- Ensure the protein solution is free of amine-containing buffers (like Tris) and stabilizers like bovine serum albumin (BSA), as these will compete with the labeling reaction.

- If necessary, exchange the buffer of the protein solution to 1X PBS (pH 7.2-7.4).

- Adjust the protein concentration to >2 mg/mL in PBS.

- To prepare the labeling stock solution (Solution A), mix 900 µL of the protein solution with 100 µL of 1 M reaction buffer (Sodium Carbonate or Phosphate Buffer, pH ~9.0).

- Verify that the final pH of the protein solution is between 8.0 and 9.0. Adjust with the reaction buffer if necessary.

2. Preparation of this compound Ester Stock Solution:

- Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a stock concentration of 10 mM (Solution B).

- Vortex thoroughly to ensure complete dissolution.

- Note: NHS ester solutions are susceptible to hydrolysis and should be prepared fresh. Any unused stock solution in anhydrous DMSO can be stored at -20°C for up to two weeks, protected from light and moisture.

3. Conjugation Reaction:

- The molar ratio of this compound to protein is a critical parameter that influences the degree of labeling. A starting point of a 10:1 molar ratio is recommended. This may need to be optimized (e.g., 5:1, 15:1, 20:1) depending on the protein and desired outcome.

- Add the calculated volume of the 10 mM this compound stock solution (Solution B) to the protein solution (Solution A) while gently vortexing.

- Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light, with continuous gentle mixing.

4. Purification of the Labeled Protein:

- Following incubation, it is essential to remove the unreacted this compound and byproducts.

- Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.

- Apply the reaction mixture to the column and elute the labeled protein using PBS (pH 7.2-7.4).

- Collect the fractions containing the labeled protein. The labeled protein will typically be in the first colored fractions to elute.

5. Storage:

- Store the purified, labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.

- To prevent degradation from repeated freeze-thaw cycles, it is advisable to store the protein in smaller aliquots.

Quantitative Data Summary

| Parameter | Recommended Value/Range | Notes |

| Reaction pH | 8.0 - 9.0 | Critical for efficient labeling. Lower pH reduces amine reactivity, while higher pH increases NHS ester hydrolysis. |

| Protein Concentration | > 2 mg/mL | Higher concentrations can improve labeling efficiency. |

| This compound:Protein Molar Ratio | 5:1 to 20:1 (start with 10:1) | Needs to be optimized for each protein to achieve the desired degree of labeling. |

| Reaction Time | 30 - 60 minutes | At room temperature. |

| Reaction Temperature | Room Temperature | |

| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh before use. |

| Storage of Labeled Protein | 4°C (short-term), -20°C to -80°C (long-term) | Avoid repeated freeze-thaw cycles. |

Visualizations

Signaling Pathway and Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Chemical reaction mechanism of this compound with a protein's primary amine.

Experimental Workflow